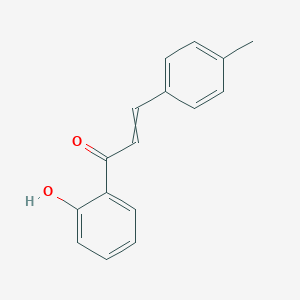
1-(2-Hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, also known as curcumin, is a naturally occurring polyphenolic compound found in turmeric. It has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, curcumin has gained attention from the scientific community for its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one is complex and involves multiple pathways. It has been shown to modulate various signaling pathways, including NF-κB, MAPK, and PI3K/Akt, which are involved in inflammation, cell survival, and apoptosis. Curcumin also activates Nrf2, a transcription factor that regulates antioxidant response genes.
Biochemical and Physiological Effects:
Curcumin has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, anti-cancer, anti-diabetic, and cardioprotective effects. It has been shown to modulate the expression of various genes and proteins involved in these pathways, including cytokines, chemokines, growth factors, and enzymes.
Advantages and Limitations for Lab Experiments
Curcumin has several advantages for lab experiments, including its low toxicity, easy availability, and low cost. However, it also has some limitations, including poor solubility in aqueous solutions, low bioavailability, and instability under physiological conditions.
Future Directions
There are several future directions for research on 1-(2-Hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, including:
1. Development of 1-(2-Hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one analogs with improved bioavailability and efficacy.
2. Investigation of the role of 1-(2-Hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one in epigenetic regulation and gene expression.
3. Exploration of the potential of 1-(2-Hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one in combination therapy with other drugs for various diseases.
4. Investigation of the role of 1-(2-Hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one in gut microbiota and its potential implications for health and disease.
5. Development of novel drug delivery systems for 1-(2-Hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one to improve its bioavailability and efficacy.
In conclusion, 1-(2-Hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one is a promising natural compound with potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and anti-cancer properties make it a promising candidate for drug development. Further research is needed to explore its full potential and to overcome its limitations.
Synthesis Methods
Curcumin can be synthesized through various methods, including extraction from turmeric, chemical synthesis, and biotransformation. The most commonly used method for large-scale production is chemical synthesis, which involves the condensation of ferulic acid and vanillin in the presence of a base catalyst.
Scientific Research Applications
Curcumin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, diabetes, and cardiovascular diseases. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties, which make it a promising candidate for drug development.
properties
CAS RN |
16635-14-6 |
|---|---|
Product Name |
1-(2-Hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1-(2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H14O2/c1-12-6-8-13(9-7-12)10-11-16(18)14-4-2-3-5-15(14)17/h2-11,17H,1H3 |
InChI Key |
OOEWKJHFFYCQBM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



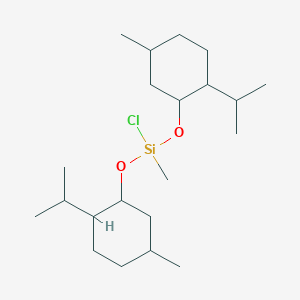
![2,5-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B103630.png)
![[Amino(phenyl)phosphinothioyl]benzene](/img/structure/B103632.png)


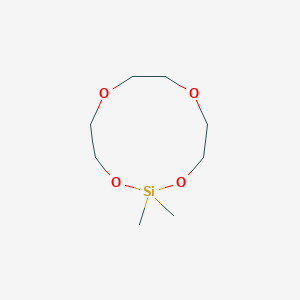
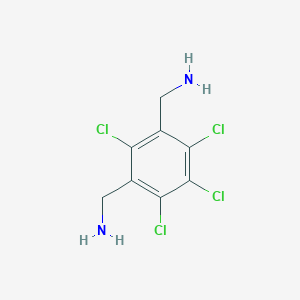

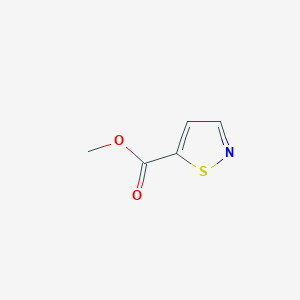




![1,4-Dithiaspiro[4.11]hexadecane](/img/structure/B103652.png)